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molecular formula C12H12N2O4 B8667368 6,7-Dimethoxy-4-methyl-3-nitroquinoline

6,7-Dimethoxy-4-methyl-3-nitroquinoline

Cat. No. B8667368
M. Wt: 248.23 g/mol
InChI Key: YBVQVSSURNFYRY-UHFFFAOYSA-N
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Patent
US08802712B2

Procedure details

6,7-Dimethoxy-4-methyl-3-nitroquinoline (5.80 g, 23.36 mmol) is dissolved in tetrahydrofuran (60 ml). Palladium on carbon (5%, 2.90 g, water-moist) is subsequently added, and the suspension is stirred turbulently in a hydrogen atmosphere at room temperature for 16 h. When the reaction is complete, the solid material is filtered off with suction through kieselguhr and rinsed with tetrahydrofuran. The filtrate is evaporated to dryness in vacuo, giving 3-amino-6,7-dimethoxy-4-methylquinoline (4.05 g, 18.56 mmol) as a solid. MS: 219.0 (M+H+), TLC (HPTLC): Rf=0.35 (ethyl acetate/ethanol 8:1, parts by volume).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][C:7]([N+:15]([O-])=O)=[C:6]2[CH3:18].[H][H]>O1CCCC1.[Pd]>[NH2:15][C:7]1[CH:8]=[N:9][C:10]2[C:5]([C:6]=1[CH3:18])=[CH:4][C:3]([O:2][CH3:1])=[C:12]([O:13][CH3:14])[CH:11]=2

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
COC=1C=C2C(=C(C=NC2=CC1OC)[N+](=O)[O-])C
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid material is filtered off with suction through kieselguhr
WASH
Type
WASH
Details
rinsed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC2=CC(=C(C=C2C1C)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.56 mmol
AMOUNT: MASS 4.05 g
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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